Rhodanine, 3-(o-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Rhodanine, 3-(o-ethoxyphenyl)- typically involves the reaction of rhodanine with o-ethoxybenzaldehyde under basic conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Rhodanine, 3-(o-ethoxyphenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Rhodanine, 3-(o-ethoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Rhodanine, 3-(o-ethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can disrupt cellular processes, leading to therapeutic effects such as reduced tumor growth or antimicrobial activity .
Comparison with Similar Compounds
Rhodanine, 3-(o-ethoxyphenyl)- can be compared with other rhodanine derivatives such as:
Rhodanine-3-acetic acid: Known for its antidiabetic properties and used in the treatment of diabetic neuropathy.
Rhodanine-3-propionic acid: Exhibits antimicrobial and anticancer activities.
Rhodanine-3-butyric acid: Used in the synthesis of various bioactive compounds.
The uniqueness of Rhodanine, 3-(o-ethoxyphenyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other rhodanine derivatives .
Biological Activity
Rhodanine, 3-(o-ethoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Rhodanine Derivatives
Rhodanine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific compound, Rhodanine, 3-(o-ethoxyphenyl)-, has been studied for its unique substitution pattern that influences its biological efficacy.
Biological Activities
-
Antimicrobial Activity
- Rhodanine derivatives have demonstrated significant antimicrobial properties. For instance, studies indicate that compounds with rhodanine cores can inhibit bacterial growth effectively.
- Anticancer Properties
-
Antiviral Effects
- Some studies suggest that rhodanine derivatives may also possess antiviral properties, although specific data on Rhodanine, 3-(o-ethoxyphenyl)- in this context is limited.
- Anti-inflammatory and Antidiabetic Effects
The mechanism by which Rhodanine, 3-(o-ethoxyphenyl)- exerts its biological effects primarily involves enzyme inhibition and interaction with cellular targets:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as carbonic anhydrase, which is involved in various physiological processes .
- Target Modulation : It can modulate targets involved in cancer cell proliferation and survival pathways, contributing to its anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the structural characteristics that contribute to the biological activity of Rhodanine, 3-(o-ethoxyphenyl)- is crucial for optimizing its therapeutic potential:
Compound | Substitution Pattern | IC50 (µg/mL) | Activity |
---|---|---|---|
Rhodanine, 3-(o-ethoxyphenyl)- | o-Ethoxyphenyl | 14.60 | Anticancer |
Rhodanine-3-acetic acid | Acetic acid | Varies | Antidiabetic |
Rhodanine-3-propionic acid | Propionic acid | Varies | Antimicrobial |
This table illustrates how different substitutions on the rhodanine core affect its potency and selectivity against various biological targets.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluating various rhodanine derivatives found that those with specific substitutions exhibited enhanced cytotoxicity against cancer cells compared to others without such modifications. For example, compounds with a free -NH group showed increased activity against the epidermal growth factor receptor (EGFR) .
- Antimicrobial Efficacy
Properties
CAS No. |
23517-70-6 |
---|---|
Molecular Formula |
C11H11NO2S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3 |
InChI Key |
QGQURYGYARADIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.